In Vitro Receptor Binding and Functional Potency Equivalence with CCK-8
U-67827E demonstrates in vitro potency identical to that of native cholecystokinin octapeptide (CCK-8). In direct comparative assays, both peptides were equally effective at inducing pyloric contractions and at competitively inhibiting the binding of [125I]CCK-8 to both type A (CCK1) and type B (CCK2) cholecystokinin receptors [1]. This equivalence confirms that the norleucine and sulfation modifications do not compromise the compound's intrinsic ability to engage the target receptors, thereby preserving the expected downstream signaling profile.
| Evidence Dimension | In vitro functional and binding potency |
|---|---|
| Target Compound Data | Potency identical to CCK-8 |
| Comparator Or Baseline | Native CCK-8 (sulfated cholecystokinin octapeptide) |
| Quantified Difference | No significant difference (identical potencies observed) |
| Conditions | In vitro: pyloric contraction assay and competitive inhibition of [125I]CCK-8 binding to CCK type A and B receptors |
Why This Matters
This evidence ensures that any enhanced in vivo effects observed with U-67827E are due to improved pharmacokinetic properties rather than altered receptor pharmacology, a critical factor for experimental reproducibility.
- [1] Moran TH, Sawyer TK, Seeb DH, Ameglio PJ, Lombard MA, McHugh PR. Potent and sustained satiety actions of a cholecystokinin octapeptide analogue. Am J Clin Nutr. 1992 Jan;55(1 Suppl):286S-290S. doi:10.1093/ajcn/55.1.286s. PMID: 1728841. View Source
